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Introduction

Barettin is a marine alkaloid first isolated from the deep-sea sponge Geodia barretti. It is a

cyclic dipeptide composed of a 6-bromo-dehydrotryptophan and an arginine residue. This

unique structure has garnered significant interest due to its notable biological activities,

particularly its potent antioxidant and anti-inflammatory properties. Nuclear Magnetic

Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure

elucidation of novel natural products like Barettin. This document provides a detailed overview

of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the

structural characterization of Barettin, including experimental protocols and a summary of key

NMR data.

Structural Elucidation via NMR Spectroscopy
The structural determination of Barettin relies on a suite of NMR experiments that provide

information about the chemical environment, connectivity, and spatial relationships of its atoms.

Key experiments include:

¹H NMR (Proton NMR): Provides information on the number and types of protons in the

molecule, their chemical shifts, spin-spin coupling patterns, and relative abundance.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b3061388?utm_src=pdf-interest
https://www.benchchem.com/product/b3061388?utm_src=pdf-body
https://www.benchchem.com/product/b3061388?utm_src=pdf-body
https://www.benchchem.com/product/b3061388?utm_src=pdf-body
https://www.benchchem.com/product/b3061388?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3061388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR (Carbon-13 NMR): Reveals the number and types of carbon atoms, including

quaternary carbons, which are not directly observed in ¹H NMR.

COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that

are spin-coupled to each other, typically over two to three bonds. This is crucial for

establishing the connectivity of proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that

correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations).

This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows

correlations between protons and carbons over two or three bonds. This is vital for

connecting different spin systems and for identifying the positions of quaternary carbons.

By piecing together the information from these experiments, the complete chemical structure of

Barettin can be determined.

Quantitative NMR Data for Barettin
The following tables summarize the ¹H and ¹³C NMR chemical shift data for Barettin, as

reported in the literature. Chemical shifts (δ) are given in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for Barettin
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Position
Chemical Shift (δ)
ppm

Multiplicity J (Hz)

2 7.20 s

4 7.78 d 8.5

5 7.24 dd 8.5, 1.8

7 7.51 d 1.8

8 7.15 s

1-NH 11.75 br s

1' 4.25 t 6.0

2'α 1.95 m

2'β 1.80 m

3'α 1.65 m

3'β 1.55 m

4' 3.25 t 6.5

2-NH 8.55 d 7.5

5-NH 8.10 br s

Table 2: ¹³C NMR Spectroscopic Data for Barettin
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Position Chemical Shift (δ) ppm

2 124.5

3 108.2

3a 127.8

4 119.8

5 122.5

6 115.0

7 114.2

7a 136.5

8 111.8

1 166.5

4 165.8

1' 55.8

2' 29.5

3' 24.8

4' 41.2

Guanidino-C 157.5

Experimental Protocols
The following are detailed protocols for the key NMR experiments used in the structure

elucidation of Barettin. These are generalized protocols for marine alkaloids and should be

optimized for the specific instrument and sample conditions.

1. Sample Preparation

Dissolve 1-5 mg of purified Barettin in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-

d₆, Methanol-d₄).
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Transfer the solution to a 5 mm NMR tube.

Ensure the sample is free of particulate matter to avoid line broadening.

2. 1D NMR Spectroscopy

¹H NMR:

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

Temperature: 298 K.

¹³C NMR:

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on

Bruker instruments).

Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Temperature: 298 K.

3. 2D NMR Spectroscopy

COSY:
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Pulse Program:cosygpqf (gradient-selected, phase-sensitive).

Spectral Width (F1 and F2): 0-12 ppm.

Data Points (F2): 2048.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 2-8.

Relaxation Delay: 1.5-2 seconds.

HSQC:

Pulse Program:hsqcedetgpsisp2.2 (edited HSQC with sensitivity improvement).

Spectral Width (F2 - ¹H): 0-12 ppm.

Spectral Width (F1 - ¹³C): 0-180 ppm.

Data Points (F2): 1024.

Number of Increments (F1): 256.

Number of Scans per Increment: 4-16.

Relaxation Delay: 1.5 seconds.

¹J(C,H) Coupling Constant: Optimized for an average one-bond coupling of 145 Hz.

HMBC:

Pulse Program:hmbcgplpndqf (gradient-selected, phase-sensitive).

Spectral Width (F2 - ¹H): 0-12 ppm.

Spectral Width (F1 - ¹³C): 0-200 ppm.

Data Points (F2): 2048.
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Number of Increments (F1): 512.

Number of Scans per Increment: 8-32.

Relaxation Delay: 2 seconds.

Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average long-range coupling

of 8 Hz.

Visualization of Experimental Workflow and
Signaling Pathway
Experimental Workflow for Barettin Structure Elucidation

The logical flow of experiments for determining the structure of a novel marine natural product

like Barettin is depicted below.
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Workflow for Barettin isolation and structure elucidation.
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Signaling Pathway: Barettin's Anti-inflammatory Mechanism

Barettin has been shown to inhibit the secretion of the pro-inflammatory cytokines Interleukin-

1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[1][2] This anti-inflammatory effect is often

mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B

(NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The following diagram

illustrates a plausible mechanism for Barettin's anti-inflammatory action.
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Proposed mechanism of Barettin's anti-inflammatory action.

Conclusion
NMR spectroscopy is a powerful and essential technique for the de novo structure elucidation

of complex marine natural products like Barettin. Through a combination of 1D and 2D NMR

experiments, the complete chemical structure and stereochemistry can be determined with high

confidence. The detailed protocols and data provided in this application note serve as a

valuable resource for researchers in natural product chemistry and drug discovery who are

working on the characterization of novel bioactive compounds. The understanding of Barettin's

structure is the first step towards synthesizing analogs and further investigating its therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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